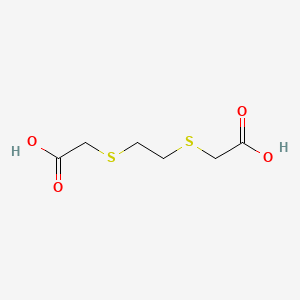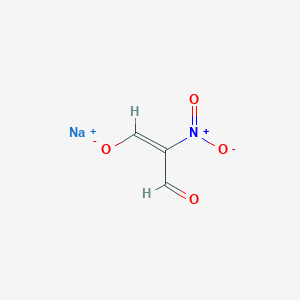![molecular formula C20H22O6 B1362584 1-(2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B1362584.png)
1-(2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3:2,4) Dibenzylidene sorbitol is a well-known low-molecular-weight gelator of organic solvents. It has been recognized for over 100 years and is considered an early example of a supramolecular gel. The compound’s ability to self-assemble into networks in various solvents is due to its unique “butterfly-like” structure, where the benzylidene groups form the “wings” and the sorbitol backbone forms the "body" .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3:2,4) Dibenzylidene sorbitol typically involves the reaction of D-sorbitol with benzaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the dibenzylidene derivative .
Industrial Production Methods
Industrial production of (1,3:2,4) Dibenzylidene sorbitol follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of D-sorbitol to the dibenzylidene derivative .
化学反应分析
Types of Reactions
(1,3:2,4) Dibenzylidene sorbitol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the benzylidene groups and the hydroxyl groups on the sorbitol backbone .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the benzylidene groups.
Reduction: Reducing agents like sodium borohydride can reduce the benzylidene groups to benzyl alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene groups, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions include benzyl alcohols, substituted benzylidene derivatives, and various oxidized forms of the compound .
科学研究应用
(1,3:2,4) Dibenzylidene sorbitol has found widespread applications in various fields:
Chemistry: Used as a gelator in the formation of supramolecular gels, which have applications in materials science and nanotechnology.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential use in dental composites and other medical materials.
Industry: Utilized in personal care products, polymer nucleation, and clarification processes
作用机制
The mechanism by which (1,3:2,4) Dibenzylidene sorbitol exerts its effects is based on its ability to self-assemble into networks. The benzylidene groups form non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking, leading to the formation of a gel network. The sorbitol backbone provides the structural framework for these interactions .
相似化合物的比较
Similar Compounds
- 1,3:2,4-Di(3,4-dimethylbenzylidene) sorbitol (DMDBS)
- 1,3:2,4-Di-p-methylbenzylidene sorbitol (MDBS)
- 1,2,3-Trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol (TBPMN)
Uniqueness
(1,3:2,4) Dibenzylidene sorbitol is unique due to its well-balanced amphiphilic nature, which allows it to form stable gels in a wide range of solvents. Its versatility and efficiency as a gelator make it a valuable compound in various applications .
属性
IUPAC Name |
1-(2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-11-15(22)17-18-16(24-20(25-17)14-9-5-2-6-10-14)12-23-19(26-18)13-7-3-1-4-8-13/h1-10,15-22H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZUHGYZWYNSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(OC(O2)C3=CC=CC=C3)C(CO)O)OC(O1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
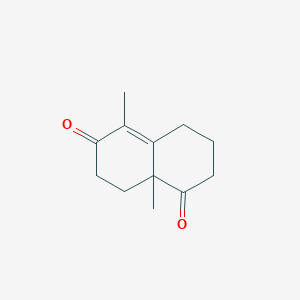
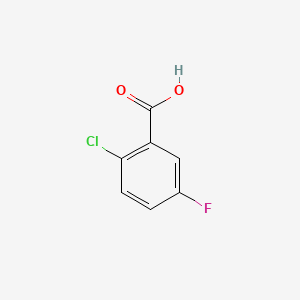
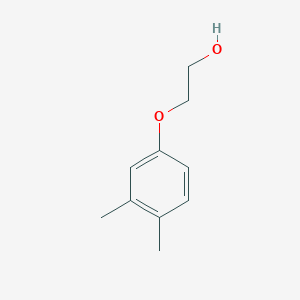
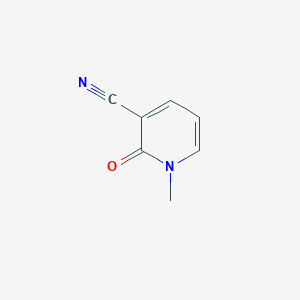
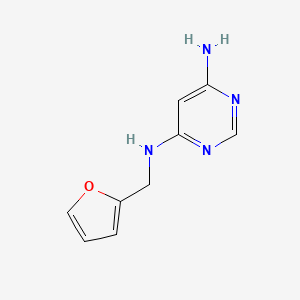
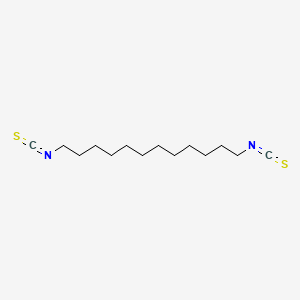
![2-({4-[Acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1362513.png)


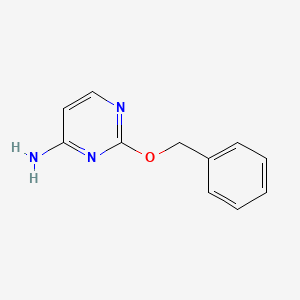
![4-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1362519.png)
